Cas no 122835-14-7 (5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde)
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,5-bromo-2-(2-propyn-1-yloxy)-
- 5-BROMO-2-(PROP-2-YNYLOXY)BENZALDEHYDE
- 5-bromo-2-prop-2-ynoxybenzaldehyde
- 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
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- MDL: MFCD03032051
- Inchi: 1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
- InChI Key: NZDZQWZJQYKDBC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=O)C=1)OCC#C
Computed Properties
- Exact Mass: 237.96291
- Monoisotopic Mass: 237.962942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.512
- Boiling Point: 339.5°Cat760mmHg
- Flash Point: 159.1°C
- Refractive Index: 1.605
- PSA: 26.3
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B997488-100mg |
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde |
122835-14-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997488-500mg |
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde |
122835-14-7 | 500mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B997488-1g |
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde |
122835-14-7 | 1g |
$ 320.00 | 2022-06-06 | ||
| abcr | AB317009-1g |
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde; . |
122835-14-7 | 1g |
€476.50 | 2025-02-19 | ||
| abcr | AB317009-5g |
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde; . |
122835-14-7 | 5g |
€1247.50 | 2025-02-19 | ||
| abcr | AB317009-10g |
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde; . |
122835-14-7 | 10g |
€1819.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187172-50mg |
5-Bromo-2-(2-propynyloxy)benzaldehyde |
122835-14-7 | 97% | 50mg |
¥1612.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187172-100mg |
5-Bromo-2-(2-propynyloxy)benzaldehyde |
122835-14-7 | 97% | 100mg |
¥1703.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187172-250mg |
5-Bromo-2-(2-propynyloxy)benzaldehyde |
122835-14-7 | 97% | 250mg |
¥2405.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187172-500mg |
5-Bromo-2-(2-propynyloxy)benzaldehyde |
122835-14-7 | 97% | 500mg |
¥4233.00 | 2024-08-09 |
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Suppliers
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
Introduction to 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) and Its Applications in Modern Chemical Biology
The compound 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural features and versatile reactivity. This aromatic aldehyde derivative, featuring both a bromine substituent and an alkyne-linked ether moiety, has garnered significant attention in recent years due to its potential applications in drug discovery, material science, and synthetic chemistry. The presence of multiple reactive sites—specifically the aldehyde group, the propargyl ether, and the bromine atom—makes this compound a valuable scaffold for further functionalization and exploration.
From a chemical perspective, the 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde molecule exhibits remarkable properties that make it particularly useful in medicinal chemistry. The bromine atom at the 5-position of the benzene ring provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Meanwhile, the aldehyde functionality at the 2-position allows for condensation reactions with various nucleophiles, including amines and hydrazines, facilitating the synthesis of Schiff bases and other heterocyclic compounds. The propargyl ether side chain introduces additional reactivity through cycloaddition reactions, such as the Sonogashira coupling or Diels-Alder reactions, offering pathways to complex molecular architectures.
In recent years, there has been growing interest in leveraging such multifunctional compounds for therapeutic applications. The 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde scaffold has been explored in several research studies as a precursor for bioactive molecules. For instance, its ability to undergo sequential functionalization has made it a promising candidate for generating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. By strategically modifying the aromatic ring or introducing additional pharmacophores through cross-coupling reactions, researchers have been able to design molecules with enhanced binding affinity and selectivity toward target proteins.
Moreover, the alkyne linkage in 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde has been utilized in material science applications, particularly in the synthesis of conjugated polymers and organic electronic materials. The Sonogashira coupling reaction enables the formation of extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. This underscores the compound's versatility beyond traditional pharmaceutical applications.
Recent advancements in synthetic methodologies have further expanded the utility of 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. For example, transition-metal-catalyzed reactions have enabled efficient functionalization of both the alkyne and bromine atoms simultaneously, allowing for rapid diversification of the molecular structure. This has been particularly useful in high-throughput screening campaigns aimed at identifying novel bioactive compounds. Additionally, computational chemistry approaches have been employed to predict optimal reaction conditions and predict regioselectivity, streamlining the synthetic process.
The compound's unique structural features also make it an attractive candidate for studying molecular interactions at the biochemical level. Researchers have utilized derivatives of 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde to probe enzyme mechanisms and develop probes for imaging applications. For instance, fluorescence-based probes derived from this scaffold have been used to study protein-protein interactions in live cells, providing insights into cellular signaling pathways. Such applications highlight the compound's potential beyond synthetic utility.
In conclusion,5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) is a versatile and highly functional molecule with broad applications across chemical biology and material science. Its unique structural features—combining an aromatic aldehyde with bromine substitution and an alkyne-linked ether—make it an invaluable tool for drug discovery, polymer synthesis, and biochemical research. As synthetic methodologies continue to evolve and new applications emerge,5-Bromo-2-(prop-2-yn-yloxy)benzaldehyde is poised to remain at forefront of innovation in these fields.
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